RS 504393 is a highly potent, small-molecule antagonist of the CC chemokine receptor 2 (CCR2), primarily utilized to block the CCL2 (MCP-1) signaling axis . Supplied as a white to off-white solid, it is a critical procurement target for researchers investigating monocyte recruitment, ischemia-reperfusion injury, and fibrotic diseases. Unlike broad-spectrum chemokine inhibitors, RS 504393 is engineered for extreme receptor selectivity, ensuring that downstream functional readouts are strictly CCR2-dependent . Its well-characterized physical properties, including high solubility in anhydrous DMSO and DMF, make it a reliable benchmark for both standard cellular assays and advanced polymeric drug delivery formulations.
Substituting RS 504393 with older-generation CCR2 antagonists, such as RS 102895, introduces significant experimental risk due to off-target receptor binding . While many in-class alternatives exhibit moderate selectivity, RS 504393 achieves a >1000-fold selectivity window for CCR2 over CCR1, preventing the confounding activation or blockade of CCR1-mediated leukocyte recruitment in mixed-cell assays . Furthermore, generic substitution often ignores the compound's strict handling requirements; RS 504393 requires anhydrous organic solvents (DMSO or DMF) and specific thermal or ultrasonic protocols to reach its maximum 10 mg/mL stock concentration. Failure to procure high-purity RS 504393 and adhere to these solvent dependencies frequently results in compound precipitation in aqueous buffers, leading to irreproducible IC50 values and failed in vivo dosing regimens.
RS 504393 demonstrates an IC50 of 89 nM for human recombinant CCR2, making it approximately 4-fold more potent than the common benchmark RS 102895 (IC50 = 360 nM) . Furthermore, RS 504393 exhibits extreme selectivity, with an IC50 >100 μM for CCR1, compared to RS 102895 which begins to inhibit CCR1 at 17.8 μM .
| Evidence Dimension | CCR2 and CCR1 Inhibition (IC50) |
| Target Compound Data | CCR2 IC50 = 89 nM; CCR1 IC50 > 100 μM |
| Comparator Or Baseline | RS 102895 (CCR2 IC50 = 360 nM; CCR1 IC50 = 17.8 μM) |
| Quantified Difference | ~4x greater CCR2 potency and >1000-fold CCR2/CCR1 selectivity ratio (vs ~50-fold for RS 102895) |
| Conditions | Human recombinant receptor binding assays |
Ensures strict isolation of CCL2/CCR2-dependent pathways without confounding cross-reactivity at CCR1, critical for mixed-leukocyte assays.
Beyond receptor binding, RS 504393 effectively translates to functional cellular assays, inhibiting MCP-1 (CCL2)-stimulated chemotaxis with an IC50 of 330 nM . It completely suppresses MCP-1-induced mast cell degranulation in unprimed states, validating its utility in functional immune cell migration models.
| Evidence Dimension | Chemotaxis Inhibition (IC50) |
| Target Compound Data | 330 nM |
| Comparator Or Baseline | Untreated MCP-1 stimulated baseline |
| Quantified Difference | Complete suppression of induced degranulation/chemotaxis at effective doses |
| Conditions | Cellular chemotaxis and degranulation assays |
Confirms that the compound's high receptor affinity translates directly into functional blockade of leukocyte migration in vitro.
RS 504393 is highly compatible with advanced polymeric delivery systems, such as PLGA microplates (RS-μPLs). In post-traumatic osteoarthritis (PTOA) models, intraarticular administration of RS-μPLs at 1 mg/kg achieved sustained local inhibition of synovial hyperplasia, requiring approximately 100-fold less total compound compared to standard systemic administration (4.0 mg/kg/day) [1].
| Evidence Dimension | Effective Dosing via Local Delivery vs Systemic |
| Target Compound Data | 1 mg/kg (intraarticular PLGA microplates) |
| Comparator Or Baseline | 4.0 mg/kg/day (systemic free compound) |
| Quantified Difference | ~100-fold reduction in required dose for equivalent local efficacy |
| Conditions | In vivo murine DMM (destabilization of the medial meniscus) osteoarthritis model |
Proves the compound's stability and efficacy when encapsulated in polymeric matrices, enabling localized, sustained-release experimental designs.
The solubility of RS 504393 is highly solvent-dependent, achieving up to 10 mg/mL (23.95 mM) in DMSO (with warming to 60°C and ultrasonication) and 10 mg/mL in DMF . In contrast, it is only sparingly soluble in aqueous buffers (~0.1 mg/mL in 1:9 DMF:PBS) . Using moisture-contaminated DMSO significantly reduces solubility.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 10 mg/mL in pure DMSO/DMF |
| Comparator Or Baseline | ~0.1 mg/mL in aqueous buffer (1:9 DMF:PBS) |
| Quantified Difference | 100-fold difference in solubility based on solvent selection |
| Conditions | Standard laboratory stock preparation (DMSO/DMF vs aqueous) |
Dictates strict procurement and handling protocols; buyers must ensure access to anhydrous organic solvents to prevent assay failure via precipitation.
Due to its >1000-fold selectivity for CCR2 over CCR1, RS 504393 is a highly suitable choice for in vitro assays isolating CCL2/CCR2 pathways in mixed immune cell populations (e.g., macrophages, monocytes) where CCR1 cross-reactivity would confound results .
Its proven efficacy in reducing interstitial fibrosis and ischemia-reperfusion injury in renal models makes it a reliable benchmark for evaluating anti-fibrotic therapies targeting the CCL2-CCR2 axis .
Its compatibility with PLGA microplate encapsulation makes RS 504393 an ideal active pharmaceutical ingredient (API) for developing localized, sustained-release intraarticular treatments for osteoarthritis and localized inflammation[1].
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